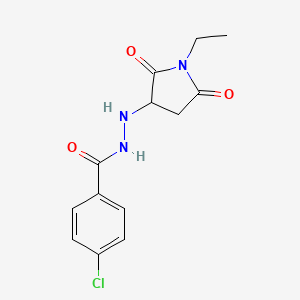
2,4-Di-tert-butyl-6-((2-nitrophenyl)amino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Di-tert-butyl-6-((2-nitrophenyl)amino)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two tert-butyl groups and a nitrophenylamino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-6-((2-nitrophenyl)amino)phenol typically involves the following steps:
Alkylation: The tert-butyl groups are introduced via alkylation reactions, often using tert-butyl chloride and a suitable base such as potassium carbonate.
Amination: The nitro group is then reduced to an amino group using reducing agents like tin(II) chloride or iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-Di-tert-butyl-6-((2-nitrophenyl)amino)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include tin(II) chloride, iron powder, and catalytic hydrogenation.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenol derivatives.
Substitution: Halogenated phenols and other substituted phenolic compounds.
Scientific Research Applications
2,4-Di-tert-butyl-6-((2-nitrophenyl)amino)phenol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance performance and longevity.
Mechanism of Action
The mechanism of action of 2,4-Di-tert-butyl-6-((2-nitrophenyl)amino)phenol involves its interaction with various molecular targets:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, reducing inflammation.
Antimicrobial Action: The nitrophenylamino group can interact with microbial cell membranes, disrupting their integrity and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: Lacks the nitrophenylamino group, making it less versatile in terms of chemical reactivity.
2,6-Di-tert-butylphenol: Similar structure but different substitution pattern, affecting its chemical properties and applications.
Butylated Hydroxytoluene (BHT): A well-known antioxidant with a similar phenolic structure but different substituents.
Uniqueness
2,4-Di-tert-butyl-6-((2-nitrophenyl)amino)phenol is unique due to the presence of both tert-butyl and nitrophenylamino groups, which confer distinct chemical reactivity and potential applications. Its combination of antioxidant, anti-inflammatory, and antimicrobial properties makes it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C20H26N2O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-(2-nitroanilino)phenol |
InChI |
InChI=1S/C20H26N2O3/c1-19(2,3)13-11-14(20(4,5)6)18(23)16(12-13)21-15-9-7-8-10-17(15)22(24)25/h7-12,21,23H,1-6H3 |
InChI Key |
CGCZGHDNCRVCII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)NC2=CC=CC=C2[N+](=O)[O-])O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B11090842.png)
![2-[(4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11090848.png)
![(2E)-N-[4-(acetylamino)phenyl]-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide](/img/structure/B11090853.png)
![ethyl 2-{[(2-nitrophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11090858.png)
![N-(2-methylquinolin-6-yl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B11090862.png)

![ethyl 4-{[(2Z)-6-[(3-chlorophenyl)carbamoyl]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11090872.png)
amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B11090876.png)
![((3E)-3-{methyl[(4-methylphenyl)sulfonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid](/img/structure/B11090881.png)
![N-(2-chloro-4-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}phenyl)acetamide](/img/structure/B11090882.png)
![1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(4-nitrophenyl)-3-cyclohexenyl]-1-ethanone](/img/structure/B11090884.png)
![Methyl 2-{[4-(4-chlorophenyl)-3-cyano-6,7-dihydro-5H-cyclopenta[B]pyridin-2-YL]sulfanyl}acetate](/img/structure/B11090895.png)
![1,2-Dichloro-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene](/img/structure/B11090911.png)
![3-(4-Benzylpiperazin-1-yl)-5-methylpyridazino[3,4-b][1,4]benzoxazine](/img/structure/B11090916.png)
